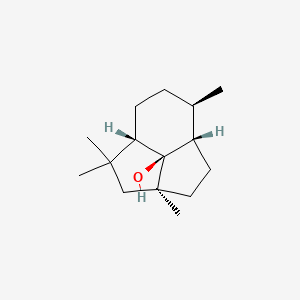

Presilphiperfolan-8beta-ol

Description

Properties

Molecular Formula |

C15H26O |

|---|---|

Molecular Weight |

222.37 g/mol |

IUPAC Name |

(1S,4S,7S,8R,11R)-2,2,4,8-tetramethyltricyclo[5.3.1.04,11]undecan-11-ol |

InChI |

InChI=1S/C15H26O/c1-10-5-6-12-13(2,3)9-14(4)8-7-11(10)15(12,14)16/h10-12,16H,5-9H2,1-4H3/t10-,11+,12+,14+,15-/m1/s1 |

InChI Key |

ZCRYDCBITZERMT-FUQNVFFISA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@H]2[C@@]3([C@H]1CC[C@]3(CC2(C)C)C)O |

Canonical SMILES |

CC1CCC2C(CC3(C2(C1CC3)O)C)(C)C |

Synonyms |

presilphiperfolanol |

Origin of Product |

United States |

Scientific Research Applications

Biosynthetic Pathways

Presilphiperfolan-8beta-ol is an important intermediate in the biosynthesis of various sesquiterpenes. Research has shown that it can rearrange to produce diverse sesquiterpenoid skeletons. The initial isolation of this compound from flowering plants like Eriophyllum staechadifolium demonstrated its natural occurrence and biosynthetic significance .

Case Study: Biosynthesis in Botrytis cinerea

A notable study investigated the biosynthesis of botrydial, a compound derived from this compound, in the fungus Botrytis cinerea. Researchers utilized isotopically labeled mevalonic acid to trace the incorporation of precursors into the botrydial structure, revealing insights into the enzymatic pathways involved .

Synthetic Applications

The synthesis of this compound and its derivatives has been a focus of organic chemistry due to their structural complexity. Various synthetic strategies have been developed to access these compounds efficiently.

Table 1: Synthetic Methods for this compound Derivatives

| Methodology | Description | Yield (%) |

|---|---|---|

| Enantioselective Total Synthesis | Utilizes asymmetric synthesis techniques to produce specific stereoisomers | 91% |

| Ring-closing Metathesis | Involves creating cyclic structures from linear precursors | Varies |

| Metal-Hydride Atom Transfer | Employs metal catalysts for selective hydrogen transfer in reactions | Varies |

One study reported an enantioselective total synthesis of this compound, achieving high yields and confirming the structure through NMR analysis .

Research indicates that this compound exhibits potential biological activities, including antifungal properties. Its role as a precursor in the biosynthesis of bioactive compounds makes it a target for further pharmacological studies.

Case Study: Antifungal Activity

Studies have shown that derivatives of this compound possess antifungal properties against various pathogens. For example, compounds synthesized from this framework have been tested for efficacy against Botrytis cinerea, showcasing their potential as agricultural biopesticides .

Computational Studies

Recent computational studies have aimed to elucidate the mechanism of formation for this compound and its derivatives. These studies provide insights into the reaction pathways and stability of intermediates formed during biosynthesis .

Chemical Reactions Analysis

Acid-Catalyzed Rearrangements

Presilphiperfolan-8β-ol undergoes skeletal rearrangements under acidic conditions due to its strained tricyclo[5.3.1.0⁴,¹¹]undecane framework. Key transformations include:

Trifluoroacetic Anhydride (TFAA)-Mediated Reactions

Treatment with TFAA at 70°C generates multiple products through carbocation intermediates :

| Product | Yield (%) | Key Features |

|---|---|---|

| Cameroonan-7-ol trifluoroacetate | 11 | Tetracyclic derivative |

| Silphiperfol-6-ene | 40 | Bicyclic alkene via hydride shift |

| Presilphiperfol-1(8)-ene | 20 | Exocyclic alkene formation |

H₂SO₄·SiO₂ Catalyzed Dehydration

Ionization with H₂SO₄·SiO₂ in benzene at 70°C preferentially yields silphiperfol-6-ene (79%) and trace α-terrecyclene (1%) . The selectivity arises from stabilization of the tertiary carbocation intermediate.

Solvolysis and Derivative Rearrangements

Functionalized derivatives of presilphiperfolan-8β-ol exhibit distinct reactivity:

β-Caryophyllene Tosylate Solvolysis

Heating β-caryophyllene-derived tosylate 52 in water/acetone (75°C) produces:

-

12-nor-8α-presilphiperfolan-9β-ol (53 )

-

Alcohol 54 (structurally analogous to presilphiperfolan-9α-ol but lacking C4 methyl) .

p-Nitrobenzoate Ester Rearrangement

Subjecting ester 55 to solvolysis conditions yields:

Mechanistic Insights from Computational Studies

Density functional theory (DFT) calculations reveal:

-

1,3-Hydride shifts are exergonic (ΔG ≈ −5 to −6 kcal/mol) with low activation barriers (~9–13 kcal/mol) .

-

The cis-caryophyllenyl cation is a critical intermediate, formed via cyclization of farnesyl diphosphate (FPP) with net inversion at C1 .

-

Rearrangements proceed through concerted, synchronous transitions rather than stepwise pathways .

Biosynthetic Context

Presilphiperfolan-8β-ol synthase catalyzes the cyclization of FPP to generate the parent alcohol, which is further oxidized to phytotoxins like botrydial in Botrytis cinerea . The enzyme’s active site enforces a specific FPP conformation, ensuring stereospecific hydride shifts and cyclization .

Stability and Reactivity Trends

Q & A

Q. What are the key structural features of presilphiperfolan-8β-ol, and what spectroscopic methods are used for its characterization?

Presilphiperfolan-8β-ol (C₁₅H₂₆O) is a tricyclic sesquiterpene alcohol with five stereocenters, including a strained bicyclo[3.3.1]nonane core . Structural elucidation relies on:

- Gas Chromatography (GC) : Retention indices (RI) using non-polar (e.g., OV-101, RI 1600) and polar columns (e.g., DB-Wax, RI 2076) to resolve stereoisomers .

- Mass Spectrometry : Molecular ion peaks (m/z 222.3663) and fragmentation patterns to confirm the molecular formula and core structure .

- NMR Spectroscopy : Analysis of coupling constants and NOE effects to assign stereochemistry .

Q. What synthetic routes have been developed for presilphiperfolan-8β-ol, and what are their limitations?

Two primary approaches exist:

- Pd-Catalyzed Tandem Cyclization : Enantiospecific synthesis starting from chiral pool materials, achieving high stereocontrol via palladium-mediated cyclization (e.g., Hu & Snyder, 2017, JACS) .

- Transannular Cyclization Strategies : Ito et al. (2013) used sequential transannular cyclizations to construct the tricyclic core but faced challenges in scalability due to intermediate instability . Limitations include low yields in multi-step sequences and difficulty in accessing enantiopure intermediates .

Advanced Research Questions

Q. How can enantioselective synthesis of presilphiperfolan-8β-ol be optimized using transition-metal catalysis?

Recent advances focus on:

- Ligand Design : Chiral phosphine ligands (e.g., in Pd-catalyzed cyclizations) improve enantiomeric excess (ee) by stabilizing transition states .

- Substrate Engineering : Pre-organizing substrates into rigid conformations reduces competing pathways, as demonstrated in the synthesis of related sesquiterpenes .

- Kinetic Resolution : Asymmetric catalysis protocols, such as those applied to β′-acetoxy allenoates, could be adapted to resolve racemic mixtures .

Q. What strategies exist for resolving contradictions in reported synthetic yields across studies?

Discrepancies in yields (e.g., 40–70% for key cyclization steps) may arise from:

- Reaction Conditions : Variations in temperature, solvent purity, or catalyst loading (e.g., TFAA-mediated rearrangements are highly sensitive to moisture) .

- Analytical Methods : Cross-validation using GC with multiple column phases (e.g., CP Sil 5 CB vs. DB-Wax) ensures accurate quantification of enantiomers .

- Statistical Meta-Analysis : Apply ANOVA to compare yield distributions across studies, controlling for variables like catalyst type and reaction time .

Q. What biosynthetic pathways are hypothesized for presilphiperfolan-8β-ol, and how can they inform synthetic biology approaches?

Proposed pathways involve:

- Ion-Induced Cyclization : Farnesyl pyrophosphate (FPP) undergoes carbocation rearrangements to form the bicyclo[3.3.1]nonane scaffold, analogous to nopsane biosynthesis .

- Enzyme Engineering : Heterologous expression of terpene synthases in E. coli or yeast could enable scalable production, though stereochemical control remains a hurdle .

- Isotopic Labeling : ¹³C-labeled FPP tracers could map cyclization mechanisms in vivo .

Q. How can computational methods improve the prediction of presilphiperfolan-8β-ol’s reactivity in novel reaction environments?

- DFT Calculations : Model transition states for key steps (e.g., transannular cyclizations) to predict regioselectivity and activation barriers .

- Machine Learning : Train models on existing sesquiterpene synthesis data to recommend optimal catalysts or solvents .

- Molecular Dynamics : Simulate solvent effects on intermediate stability, particularly in polar aprotic solvents like DMF .

Methodological Frameworks for Research Design

Q. How can the PICOT framework structure a study on presilphiperfolan-8β-ol’s catalytic synthesis?

- Population : Pd-catalyzed reactions using β′-acetoxy allenoates.

- Intervention : Introduction of chiral ligands (e.g., BINAP).

- Comparison : Ligand-free conditions or alternative metals (e.g., Cu).

- Outcome : Yield, enantiomeric excess (ee), and reaction time.

- Time Frame : 24–72 hours for completion .

Q. What ethical considerations apply to studies involving presilphiperfolan-8β-ol’s toxicological profiling?

- Data Transparency : Disclose all synthetic byproducts and purification methods to avoid misinterpretation of toxicity data .

- Conflict of Interest : Declare funding sources (e.g., pharmaceutical partnerships) that may bias reporting .

- Replicability : Share raw GC/MS and NMR data in public repositories to facilitate independent verification .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on presilphiperfolan-8β-ol’s stability under acidic conditions?

- Controlled Replication : Repeat experiments using identical reagents (e.g., TFAA purity ≥99%) and anhydrous conditions .

- Systematic Review : Compare degradation rates across studies, noting pH, temperature, and solvent variations .

- Mechanistic Probes : Use deuterated analogs to track proton transfer pathways during acid-induced rearrangements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.